Boc-Orn(Fmoc)-OH
CAS No.: 150828-96-9
Cat. No.: VC21543451
Molecular Formula: C25H30N2O6
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 150828-96-9 |
---|---|
Molecular Formula | C25H30N2O6 |
Molecular Weight | 454.5 g/mol |
IUPAC Name | (2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 |
Standard InChI Key | YEBWACZYMHWWEK-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Chemical Properties and Structure
Boc-Orn(Fmoc)-OH possesses specific chemical properties that influence its behavior in solution and its applications in organic synthesis.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of Boc-Orn(Fmoc)-OH:
Property | Value |
---|---|
CAS Number | 150828-96-9 |
Molecular Formula | C₂₅H₃₀N₂O₆ |
Molecular Weight | 454.5 g/mol |
Physical State | Solid (typically white powder) |
Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.20 mg/ml |
SMILES Notation | CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
The compound exhibits good solubility in polar aprotic solvents like DMF and DMSO, which is characteristic of protected amino acids used in peptide synthesis . This solubility profile makes it compatible with standard solid-phase peptide synthesis protocols.
Structural Features
Boc-Orn(Fmoc)-OH contains several key structural elements:
-
A carboxylic acid group at the α-carbon for peptide bond formation
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A tert-butyloxycarbonyl (Boc) protecting group on the α-amino group
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A fluorenylmethoxycarbonyl (Fmoc) protecting group on the δ-amino group
-
A chiral center with S configuration at the α-carbon
These features make the compound suitable for controlled peptide synthesis with selective deprotection strategies.
Applications in Peptide Chemistry
Boc-Orn(Fmoc)-OH serves as a valuable building block in peptide synthesis, particularly in scenarios requiring selective deprotection.
Role in Peptide Synthesis
The unique protection pattern of Boc-Orn(Fmoc)-OH makes it especially useful in peptide synthesis strategies where:
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The α-amino group needs to be selectively deprotected under acidic conditions (removing the Boc group)
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The δ-amino group requires deprotection under basic conditions (removing the Fmoc group)
This orthogonal protection pattern allows for precise control over the incorporation of ornithine into peptide sequences and enables the creation of side-chain modifications or branched peptides.
Comparison with Related Protected Ornithine Derivatives
The table below compares Boc-Orn(Fmoc)-OH with its isomeric counterpart Fmoc-Orn(Boc)-OH:
Feature | Boc-Orn(Fmoc)-OH | Fmoc-Orn(Boc)-OH |
---|---|---|
CAS Number | 150828-96-9 | 109425-55-0 |
α-Amino Protection | Boc | Fmoc |
δ-Amino Protection | Fmoc | Boc |
Molecular Weight | 454.5 g/mol | 454.52 g/mol |
Primary Use | Peptide synthesis requiring α-Boc strategy | Peptide synthesis requiring α-Fmoc strategy |
Deprotection Sequence | Typically α first (acid), then δ (base) | Typically α first (base), then δ (acid) |
The choice between these two compounds depends on the specific peptide synthesis strategy and the desired sequence of deprotection steps .
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